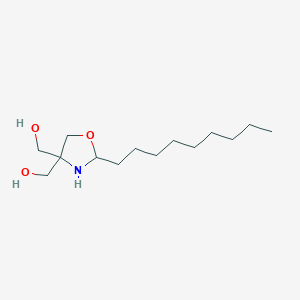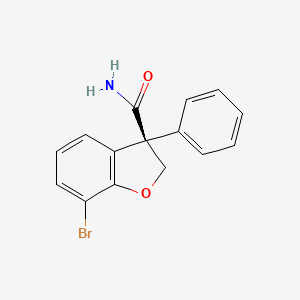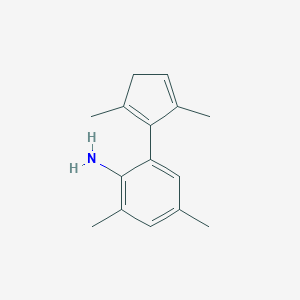![molecular formula C9H7N5O2 B12602627 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde CAS No. 878551-11-2](/img/structure/B12602627.png)
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde is a compound that features a triazole ring, which is known for its wide range of biological activities. The triazole moiety is often found in compounds with antibacterial, antiviral, antifungal, antitubercular, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications.
Méthodes De Préparation
The synthesis of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include acids, bases, and other catalytic agents.
Applications De Recherche Scientifique
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. Inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death, making this compound a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer activities.
Spiro [5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one: Exhibits high inhibitory activity on PARP-1.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer properties. The uniqueness of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde lies in its specific structure, which combines the triazole ring with other functional groups, enhancing its biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
878551-11-2 |
|---|---|
Formule moléculaire |
C9H7N5O2 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C9H7N5O2/c15-4-6-1-2-8(16)7(3-6)12-14-9-10-5-11-13-9/h1-5,16H,(H,10,11,13) |
Clé InChI |
XNYJLEHNWUSMGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)N=NC2=NC=NN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)

![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)


![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
